2-{[4-benzyl-5-(1H-indol-3-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-({4-BENZYL-5-[(1H-INDOL-3-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(4-METHOXYPHENYL)ACETAMIDE is a complex organic compound that features a combination of indole, triazole, and methoxyphenyl groups. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-BENZYL-5-[(1H-INDOL-3-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(4-METHOXYPHENYL)ACETAMIDE typically involves multi-step organic reactions The process begins with the preparation of the indole derivative, followed by the formation of the triazole ring
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The indole and triazole rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-({4-BENZYL-5-[(1H-INDOL-3-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(4-METHOXYPHENYL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole and triazole moieties are known to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, such as inhibition of viral replication, induction of apoptosis in cancer cells, or antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol.
Triazole Derivatives: Compounds such as fluconazole and itraconazole.
Methoxyphenyl Derivatives: Compounds like 4-methoxyphenylacetic acid.
Uniqueness
The presence of both indole and triazole rings in a single molecule enhances its ability to interact with multiple biological targets, making it a versatile compound for research and development .
Properties
Molecular Formula |
C27H25N5O2S |
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Molecular Weight |
483.6 g/mol |
IUPAC Name |
2-[[4-benzyl-5-(1H-indol-3-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C27H25N5O2S/c1-34-22-13-11-21(12-14-22)29-26(33)18-35-27-31-30-25(32(27)17-19-7-3-2-4-8-19)15-20-16-28-24-10-6-5-9-23(20)24/h2-14,16,28H,15,17-18H2,1H3,(H,29,33) |
InChI Key |
UFDBLXXUJRNXSE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CC=C3)CC4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
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